molecular formula C10H14O3 B2769976 (2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid CAS No. 1330755-17-3

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid

Cat. No.: B2769976
CAS No.: 1330755-17-3
M. Wt: 182.219
InChI Key: SUFXTKUCVGESJA-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by a cyclopentane ring substituted with a methylene group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-methylenecyclopentanone with a suitable oxidizing agent to introduce the oxoacetic acid functionality. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid is unique due to its combination of a methylene group and an oxoacetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2,2-dimethyl-3-methylidenecyclopentyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-4-5-7(10(6,2)3)8(11)9(12)13/h7H,1,4-5H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXTKUCVGESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1=C)C(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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